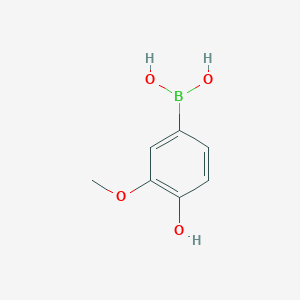

(4-Methoxy-2-methylphenyl)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

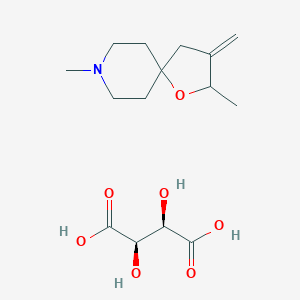

(4-Methoxy-2-methylphenyl)hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Conversion to Pyridazinones, Pyrrolones, and Pyrazolones: Derivatives of (4-Methoxy-2-methylphenyl)hydrazine have been synthesized and used as precursors for a variety of heterocyclic compounds, including pyridazinones, N-amino-pyrolones, and pyrazol-ones through cyclization reactions. This illustrates the compound's utility in creating pharmacologically relevant structures (Soliman et al., 2022).

Synthesis of Fluorescent Probes

- Development of Fluorescent Probes for Hydrazine Detection: A turn-on fluorescent probe based on ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction has been developed for the detection of hydrazine, showcasing the compound's role in environmental and biological monitoring. This probe offers high selectivity and sensitivity, with practical applications in real-time paper strip assays, vapor tests, soil analysis, and water assay (Jung et al., 2019).

Air Monitoring and Environmental Applications

- Air Monitoring of Aldehydes: Derivatives of this compound have been synthesized for the determination of aldehydes in air samples, demonstrating its applicability in environmental monitoring. These compounds offer superior detection limits compared to established reagents, highlighting their potential in enhancing air quality assessments (Kempter et al., 2002).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Novel Schiff bases containing (4-Methoxyphenyl) derivatives have shown promising antimicrobial activities. This indicates the potential of this compound derivatives in contributing to the development of new antimicrobial agents (Bharti et al., 2010).

Safety and Hazards

Mecanismo De Acción

Target of Action

Hydrazines, in general, are known to interact with various biological molecules due to their reactive nature .

Mode of Action

Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with normal metabolic processes involving aldehydes and ketones .

Pharmacokinetics

The compound is a solid at room temperature and has a molecular weight of 18866 , which may influence its absorption and distribution in the body.

Result of Action

The formation of oximes and hydrazones could potentially alter the function of proteins and other biomolecules that contain aldehyde or ketone groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of (4-Methoxy-2-methylphenyl)hydrazine. For instance, the compound is stable at room temperature .

Análisis Bioquímico

Biochemical Properties

It is known that hydrazines can react with carbonyl compounds to form hydrazones , which suggests that (4-Methoxy-2-methylphenyl)hydrazine may interact with enzymes, proteins, and other biomolecules that contain carbonyl groups.

Molecular Mechanism

It is known that hydrazines can form oximes in an essentially irreversible process as the adduct dehydrates . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Propiedades

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-5-7(11-2)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTUZVAQYOUQDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395659 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170143-40-5 |

Source

|

| Record name | (4-methoxy-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B62121.png)

![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)